molecular formula C14H11Cl2F2N3 B3094146 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1255666-47-7

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

货号: B3094146
CAS 编号: 1255666-47-7
分子量: 330.2
InChI 键: IIFCHNCTXPIASW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a high-value chemical scaffold designed for advanced drug discovery research. This compound features a tetrahydropyrido[4,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets. The molecular structure is strategically functionalized with dichloro and difluoro substitutions, enhancing its reactivity and potential for further synthetic elaboration into more complex inhibitors. The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a promising core for developing novel human topoisomerase II (topoII) inhibitors, a well-validated target in cancer therapy . Recent studies highlight derivatives of this scaffold as a new class of inhibitors that do not act as topoII poisons, potentially offering a safer profile by avoiding the severe side effects associated with conventional topoII-targeting drugs . Furthermore, this heterocyclic system serves as a key intermediate in structure-based drug design campaigns for targeting challenging oncogenic drivers, such as KRAS-G12D, which is implicated in a significant percentage of pancreatic and other cancers . Researchers can utilize this compound as a versatile building block to explore structure-activity relationships, create focused libraries, or develop proteolysis-targeting chimeras (PROTACs). Supplied at a purity of ≥95%, this product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions under an inert atmosphere at room temperature are recommended to ensure long-term stability.

属性

IUPAC Name

6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F2N3/c15-12-10-7-21(6-9-4-2-1-3-5-9)8-14(17,18)11(10)19-13(16)20-12/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCHNCTXPIASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124783
Record name Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-47-7
Record name Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine, 2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of benzyl, dichloro, and difluoro groups: These substituents are introduced through various substitution reactions, often using reagents such as benzyl chloride, dichloromethane, and difluoromethane under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

化学反应分析

Nucleophilic Substitution Reactions

The dichloro substituents at positions 2 and 4 serve as primary sites for nucleophilic displacement.

Reagent Conditions Product Yield Source
Sodium methoxideDry DMF, 90°C, 2–3 h2,4-Dimethoxy derivative65–78%
CyclopropylamineEt₃N, dry DMSO, 100°C, 4 h4-Cyclopropylamino-2-chloro analog72%
1,2,3,4-TetrahydroisoquinolinePd₂(dba)₃, BINAP, Cs₂CO₃, toluene, reflux4-(Tetrahydroisoquinolinyl)-2-chloro derivative58%
  • Key Insight : The 4-chloro group exhibits higher reactivity than the 2-chloro due to electronic effects from the adjacent nitrogen atom .

Oxidation and Reduction Reactions

The saturated tetrahydropyrido ring undergoes redox transformations under controlled conditions.

Reaction Type Reagent/Conditions Product Application
OxidationKMnO₄, acidic aqueous conditionsPyrido[4,3-d]pyrimidin-8-one derivativeEnhances water solubility
ReductionH₂, RANEY® Ni, DMF, rtDihydroxy intermediatePrecursor for further functionalization
  • Notable Observation : Fluorine substituents at position 8 stabilize the oxidized product by reducing ring strain .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions at the 6-benzyl position.

Catalyst System Substrate Product Efficiency
Pd(OAc)₂/XPhos, K₃PO₄4-Bromophenylboronic acid6-(4-Bromobenzyl)-substituted analog81%
CuBr₂, NaNO₂, HBr (Sandmeyer)In situ diazotization6-(4-Cyanobenzyl)-substituted compound63%
  • Mechanistic Note : The benzyl group undergoes directed ortho-metalation (DoM) in the presence of strong bases, enabling regioselective functionalization .

Hydrolysis and Cyclocondensation

Controlled hydrolysis of the dichloro groups followed by cyclization yields fused heterocycles.

Step Conditions Product Biological Relevance
Hydrolysis10% NaOH, MeOH, reflux2,4-Dihydroxy intermediateScaffold for kinase inhibitors
CyclocondensationDMF-DMA, AcOH, toluene, rtPyrido[4,3-d]pyrimidine-fused quinazolineAnticancer activity (GI₅₀ = 1.2 μM)

Comparative Reactivity Table

Halogen positions influence reaction pathways:

Position Reactivity Preferred Reactions
C2-ClModerateNucleophilic substitution (SNAr)
C4-ClHighCross-coupling, amine displacement
C8-FLow (steric shielding)Typically inert under standard conditions

Stability Under Acidic/Basic Conditions

Condition pH Range Degradation Pathway
Strong acid (HCl)< 2Ring-opening via N-protonation
Strong base (NaOH)> 12Hydrolysis of chloro groups to hydroxyl

Industrial-Scale Modifications

Patent data reveals optimized protocols for bulk synthesis:

  • Continuous Flow Reactors : Achieve 89% yield in dichloro → dimethoxy conversion at 120°C with 15-min residence time .

  • Crystallization : Ethanol/water mixtures produce >99% pure product via temperature-controlled antisolvent addition .

This compound's versatility in nucleophilic substitution, cross-coupling, and redox reactions makes it a valuable intermediate in medicinal chemistry and materials science. Strategic functionalization at C2 and C4 positions enables tailored biological activity, while fluorine substituents enhance metabolic stability .

科学研究应用

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:

作用机制

The mechanism of action of 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair pathways . This interaction can lead to cell death in certain cancer cells, making it a potential candidate for cancer therapy.

相似化合物的比较

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Uniqueness

This compound is unique due to its specific combination of benzyl, dichloro, and difluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 1255666-47-7) is a complex organic compound notable for its potential biological activities. This compound features a unique bicyclic structure with various halogen substituents that may enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its potential application in pharmaceutical development.

The molecular formula of this compound is C14H11Cl2F2N3C_{14}H_{11}Cl_{2}F_{2}N_{3}, with a molecular weight of 330.17 g/mol. The structure includes:

  • Dichloro and difluoro substituents that may influence its pharmacological properties.
  • A benzyl group that can enhance lipophilicity and improve membrane permeability.

Research indicates that compounds similar to this compound exhibit various biological activities. These activities are often linked to their ability to interact with specific biological targets such as enzymes or receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the primary areas of interest is the inhibition of DPP-4, an enzyme involved in glucose metabolism. DPP-4 inhibitors are significant in treating type 2 diabetes by prolonging the action of incretin hormones that increase insulin secretion:

  • Mechanism : The interaction of ligands with the S1 and S2 pockets of DPP-4 is essential for inhibitory activity. The presence of fluorine and other substituents in the compound can enhance binding affinity and selectivity for DPP-4.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
DPP-4 InhibitionCompounds with similar structures show promise as DPP-4 inhibitors.
Antidiabetic PotentialEnhances insulin secretion and reduces glucagon levels in animal models.
CytotoxicityExhibits selective cytotoxic effects against certain cancer cell lines.
Antimicrobial ActivityDemonstrates activity against various bacterial strains in preliminary studies.

Case Studies

  • Antidiabetic Effects : In a study involving diabetic rats, administration of compounds structurally related to this compound resulted in significant reductions in blood glucose levels compared to control groups.
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that derivatives of this compound showed selective cytotoxicity while sparing normal cells, indicating potential as an anticancer agent.

常见问题

Basic: What are the common synthetic routes for preparing 6-benzyl-2,4-dichloro-8,8-difluoro-tetrahydropyrido[4,3-d]pyrimidine?

The compound is typically synthesized via multi-step routes involving alkylation and cyclization. A representative method involves:

  • Alkylation : Reacting 4-amino-3-cyano-1,2,5,6-tetrahydropyridine with α-chlorotoluene derivatives (e.g., benzyl chloride) in polar aprotic solvents like 2-butanone to form intermediates .
  • Cyclization : Treating intermediates with guanidine carbonate in dimethylformamide (DMF) or ethyl cellosolve to form the pyrido[4,3-d]pyrimidine core .
  • Halogenation : Introducing chlorine and fluorine substituents via electrophilic substitution or nucleophilic displacement, often using POCl₃ for chlorination and select fluorinating agents (e.g., DAST) for difluoro groups .

Basic: How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines bond angles (e.g., dihedral angles between fused rings: 64.73–81.56°) and intermolecular interactions (e.g., N–H⋯F hydrogen bonds) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns benzyl protons (δ 4.5–5.0 ppm) and tetrahydropyridine ring carbons (δ 20–60 ppm).
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 394.03) .

Basic: What pharmacological screening methods are used to evaluate its bioactivity?

  • Antimicrobial assays :
    • In vitro MIC testing : Against Plasmodium berghei (ED₅₀: 3.9–125 mg/kg/day) and Staphylococcus aureus (MIC: 0.25–10 μg/mL) using broth microdilution .
  • Enzyme inhibition : Testing against dihydrofolate reductase (DHFR) via spectrophotometric assays to assess antimetabolite activity .
  • In vivo models : Rodent studies for neuropathic pain relief, measuring IC₅₀ values (e.g., 231–254 μM for anti-inflammatory analogs) .

Advanced: How can synthetic routes be optimized for scalability and yield?

  • Solvent selection : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc 7:3 → 1:1) to isolate intermediates ≥95% purity .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Cross-validate antimicrobial results using both agar diffusion and microplate Alamar Blue assays .
  • Strain-specific adjustments : Account for pathogen resistance profiles (e.g., Streptococcus faecalis A vs. R strains) by modifying inoculation densities .
  • Dose-response refinement : Use nonlinear regression models to calculate precise ED₅₀/IC₅₀ values and reduce variability .

Advanced: What crystallographic insights inform structure-activity relationships (SAR)?

  • Planarity of fused rings : RMS deviations ≤0.0089 Å in the pyrido-pyrimidine core enhance π-π stacking with target enzymes .
  • Substituent effects :
    • Benzyl group orientation : Dihedral angles >60° reduce steric hindrance, improving binding to hydrophobic pockets .
    • Halogen positioning : 2,4-Dichloro groups increase electrophilicity, while 8,8-difluoro substituents enhance metabolic stability .

Advanced: What safety protocols are critical for handling this compound?

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent decomposition .
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration (>1,200°C) to avoid environmental release .
  • PPE : Wear nitrile gloves, FFP3 masks, and chemical-resistant aprons during synthesis .

Advanced: How do structural modifications influence pharmacological potency?

  • Benzyl substitution : Replacing benzyl with pyridylmethyl groups reduces antimalarial activity by 50% (ED₅₀ shifts from 3.9 to 7.8 mg/kg/day) .
  • Halogen variation :
    • Chlorine : Essential for DHFR inhibition (ΔIC₅₀: 10-fold loss when removed).
    • Fluorine : 8,8-Difluoro analogs show 3× longer plasma half-life vs. non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。